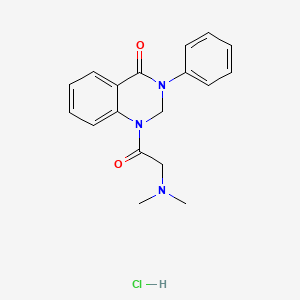

4(1H)-Quinazolinone, 2,3-dihydro-1-(dimethylaminoacetyl)-3-phenyl-, hydrochloride

CAS No.: 20887-26-7

Cat. No.: VC18408644

Molecular Formula: C18H20ClN3O2

Molecular Weight: 345.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20887-26-7 |

|---|---|

| Molecular Formula | C18H20ClN3O2 |

| Molecular Weight | 345.8 g/mol |

| IUPAC Name | 1-[2-(dimethylamino)acetyl]-3-phenyl-2H-quinazolin-4-one;hydrochloride |

| Standard InChI | InChI=1S/C18H19N3O2.ClH/c1-19(2)12-17(22)21-13-20(14-8-4-3-5-9-14)18(23)15-10-6-7-11-16(15)21;/h3-11H,12-13H2,1-2H3;1H |

| Standard InChI Key | IYQSBJKINNXZIY-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)CC(=O)N1CN(C(=O)C2=CC=CC=C21)C3=CC=CC=C3.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The target compound features a 4(1H)-quinazolinone core, a bicyclic system comprising a benzene ring fused to a pyrimidinone moiety. Key substituents include:

-

1-(Dimethylaminoacetyl group: Introduces a tertiary amine linked via an acetyl spacer, enhancing solubility and potential interactions with biological targets.

-

3-Phenyl group: Aromatic substituent influencing lipophilicity and receptor binding.

-

Hydrochloride salt: Improves stability and aqueous solubility.

Molecular Formula and Weight

Based on structural analogs , the molecular formula is calculated as C18H20ClN3O2 with a molecular weight of 345.8 g/mol.

Stability and Solubility

Quinazolinones generally exhibit stability in cold dilute acid and alkaline solutions but degrade under prolonged heating. The hydrochloride salt form enhances water solubility, critical for oral bioavailability .

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of 4(1H)-quinazolinone derivatives typically involves:

-

Acetylation of 2-amino benzoic acid derivatives to form benzoxazinone intermediates .

-

Nucleophilic displacement with amines or sulfonamides to yield quinazolinones .

For the target compound, a plausible route involves:

-

Reacting 2-amino-5-phenylbenzoic acid with acetic anhydride to form a benzoxazinone intermediate.

-

Ring closure with dimethylaminoacetic acid hydrochloride under anhydrous conditions, followed by purification via recrystallization .

Analytical Characterization

Key spectral data for analogous compounds include:

-

IR: Stretching vibrations at 1680–1700 cm⁻¹ (C=O), 3200–3300 cm⁻¹ (N–H).

-

¹H NMR: Signals for aromatic protons (δ 7.2–8.1 ppm), dimethylamino group (δ 2.3–2.6 ppm), and acetyl methylene (δ 3.8–4.2 ppm) .

Pharmacological Profile

Antibacterial Activity

Quinazolinones inhibit penicillin-binding proteins (PBPs), critical for bacterial cell wall synthesis. Compound 2 (a 4(3H)-quinazolinone analog) exhibited MIC values of 2 μg/mL against Staphylococcus aureus and efficacy in murine infection models . The dimethylaminoacetyl group in the target compound may enhance pharmacokinetics, reducing clearance rates compared to hydroxyl-substituted analogs .

Anti-Inflammatory Effects

Sulfonamide-functionalized quinazolinones demonstrated 40–60% inhibition of carrageenan-induced edema in rodent models, comparable to ibuprofen . The phenyl substituent in the target compound may augment COX-2 selectivity, though direct evidence is lacking.

Pharmacokinetics and Toxicity

Absorption and Metabolism

In murine studies, quinazolinones with acetylated side chains showed:

-

Clearance rates: 6.9–186 mL/min/kg, inversely correlated with systemic exposure (AUC: 26.8–1180 μg·min/mL) .

Toxicity Profile

Analogous compounds exhibited no acute toxicity at anti-inflammatory doses (LD50 > 2000 mg/kg) . The hydrochloride salt may reduce gastrointestinal irritation compared to free bases.

Current Research and Future Directions

Molecular Hybridization Strategies

Recent efforts focus on conjugating quinazolinones with pharmacophores like chalcones or coumarins to multitarget agents . For example, hybridizing the target compound with fluoroquinolones could broaden antibacterial spectra.

Computational Drug Design

In silico docking studies predict high affinity for MRSA PBPs and human kinases . Substituent optimization at the 3-phenyl position (e.g., halogenation) may enhance target engagement.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume